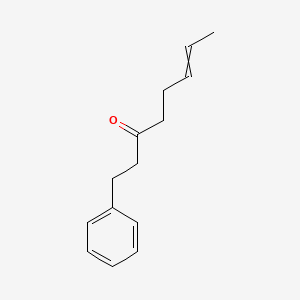

1-Phenyloct-6-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

628691-74-7 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-phenyloct-6-en-3-one |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h2-4,6-9H,5,10-12H2,1H3 |

InChI Key |

UFKAUNZLNCFDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Phenyloct 6 En 3 One

Transformations at the Ketone Functionality

The ketone group in 1-phenyloct-6-en-3-one is a key site for reactivity, primarily involving the electrophilic carbonyl carbon and the adjacent α-protons. The polarity of the carbon-oxygen double bond makes the carbon atom susceptible to attack by nucleophiles. libretexts.org

Carbonyl Additions and Reductions

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, which changes the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com Depending on the nucleophile's basicity, these additions can be either reversible or irreversible. masterorganicchemistry.com

Carbonyl Additions: The addition of organometallic reagents, such as organozinc compounds, to ketones can proceed with high diastereoselectivity, particularly in molecules that possess other functional groups capable of chelation. In studies on β,γ-unsaturated ketones structurally similar to this compound, the alkene moiety has been shown to act as a chelating group. acs.org This chelation to the metal center of the reagent directs the nucleophilic attack to one face of the carbonyl, resulting in a high degree of stereocontrol. acs.org For example, the addition of alkylzinc reagents to phenyl ketones in the presence of EtZnCl can yield the chelation-controlled product with excellent selectivity. acs.org

Table 1: Diastereoselective Addition to a β,γ-Unsaturated Phenyl Ketone Data based on additions to a structurally related ketone.

| Reagent | Lewis Acid | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Et2Zn | EtZnCl | Chelation-controlled adduct | >20:1 |

Source: acs.org

Reductions: The ketone functionality can be reduced to a secondary alcohol. This transformation is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. ksu.edu.sa For instance, the reduction of the related compound (E)-1-phenyloct-1-en-3-one has been performed to produce (S,E)-1-phenyloct-1-en-3-ol. lookchem.com Similarly, the reduction of 1-phenylhept-6-en-3-one has been documented to produce 1-phenyloct-7-en-3-ol, demonstrating the conversion of the ketone to an alcohol. amazonaws.com

Condensation Reactions Involving the Ketone Moiety

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.org The ketone in this compound can undergo such reactions. A notable example is the formation of an oxime through condensation with hydroxylamine (B1172632). escholarship.org In a documented procedure, (E)-1-phenyloct-6-en-3-one was reacted with hydroxylamine hydrochloride (NH₂OH·HCl) and potassium carbonate (K₂CO₃) in a mixture of ethanol (B145695) and water. The reaction mixture was heated to reflux, leading to the formation of the corresponding this compound oxime. escholarship.org This type of reaction is a classic test for aldehydes and ketones and serves as a method for preparing oxime derivatives, which are useful synthetic intermediates.

Reactions of the Alkenyl Moiety

The isolated C6-C7 double bond in this compound is susceptible to a variety of electrophilic addition and metal-catalyzed reactions, allowing for extensive functionalization of the alkyl chain.

Olefin Functionalization (e.g., Hydroboration, Halogenation, Epoxidation)

Hydroboration: Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org The first step involves the addition of a boron-hydrogen bond across the double bond. wikipedia.org This hydroboration step is stereospecific, with the boron and hydrogen atoms adding to the same face of the alkene (syn-addition). wikipedia.org It is also regioselective, following an anti-Markovnikov pattern where the boron atom attaches to the less-substituted carbon of the double bond. wikipedia.org Subsequent oxidation of the intermediate organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. wikipedia.org Applying this to this compound, hydroboration-oxidation would be expected to yield 1-phenyl-7-hydroxyoctan-3-one.

Halogenation: Halogenation involves the introduction of one or more halogen atoms into a compound. wikipedia.org Alkenes readily undergo electrophilic halogenation, where a molecule of a halogen (e.g., Br₂ or Cl₂) adds across the double bond. wikipedia.org This reaction would convert the alkene functionality in this compound into a vicinal dihalide, yielding 6,7-dihalo-1-phenyloctan-3-one. The reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, resulting in anti-addition of the two halogen atoms.

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. mdpi.com An epoxide is a three-membered ring containing an oxygen atom. ebi.ac.uk This transformation converts the double bond in this compound into an oxirane ring, producing 6,7-epoxy-1-phenyloctan-3-one. The high reactivity of the strained epoxide ring makes it a valuable synthetic intermediate for further transformations, such as ring-opening reactions with various nucleophiles. ebi.ac.uk The stereochemistry of the epoxidation can often be influenced by nearby functional groups that can direct the reagent to a specific face of the double bond. mdpi.com

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes like those developed by Grubbs and Schrock. wikipedia.orgapexmolecular.com This reaction class includes cross-metathesis (CM), which occurs between two different alkenes. libretexts.org Research has shown that a close isomer, 1-phenyloct-7-en-3-one, can participate in cross-metathesis. pitt.edu In one study, this compound was reacted with (Z)-ethene-1,2-diol in the presence of a Hoyveda-Grubbs 2nd generation catalyst. pitt.edu This demonstrates the viability of the terminal alkene in such molecules to undergo metathesis reactions, enabling the formation of new, more complex olefinic structures.

Stereochemical Control in Alkene Transformations

Controlling the stereochemical outcome of reactions at the alkene is crucial for synthesizing specific isomers. The principles of stereocontrol are evident in several alkene transformations.

In Hydroboration: As mentioned, hydroboration is inherently stereospecific, proceeding via syn-addition. wikipedia.org Furthermore, in related allylboration reactions, the diastereoselectivity can be highly dependent on reaction conditions such as temperature. nih.gov Lowering the reaction temperature can significantly improve the ratio of the desired diastereomer. nih.gov

Table 2: Effect of Temperature on Diastereoselectivity in a Hydroboration Reaction Data based on hydroboration of a related allene (B1206475) substrate.

| Entry | Temperature (°C) | Diastereoselectivity |

|---|---|---|

| 1 | 0 | 5.3:1 |

| 2 | -10 | 6.2:1 |

| 3 | -20 | 8.8:1 |

Source: nih.gov

In Epoxidation: The stereochemical outcome of epoxidation can be directed by nearby functional groups. For example, in allylic alcohols, the hydroxyl group can direct the epoxidizing agent (like mCPBA) to the same face of the molecule, resulting in a highly stereoselective reaction. mdpi.com While the alkene in this compound is not allylic to a hydroxyl group, this principle of substrate-directed control is a key strategy in stereoselective synthesis.

For a chiral molecule like this compound, the prochiral faces of the double bond are diastereotopic. Therefore, reactions like epoxidation or hydroboration will lead to diastereomeric products, and the ratio of these products can be influenced by the choice of reagents, catalysts, and reaction conditions.

Oxidative and Reductive Transformations

The reactivity of this compound is characterized by its two primary functional groups: the ketone and the alkene. These sites are susceptible to a variety of oxidative and reductive transformations, often with high chemoselectivity.

The reduction of α,β-unsaturated ketones, a class to which intermediates in the synthesis of or related structures to this compound belong, is a key transformation. A significant challenge in the hydrogenation of these compounds is achieving chemoselectivity for the carbon-carbon double bond (1,4-reduction) over the carbonyl group (1,2-reduction). acs.org Various catalytic systems have been developed to address this. For instance, rhodium(III)-based catalysts have been shown to be effective for the 1,4-conjugate reduction of α,β-unsaturated ketones through transfer hydrogenation under neutral conditions. bohrium.com This method tolerates a wide variety of functional groups and provides the saturated ketone products in moderate to excellent yields. bohrium.com

Manganese-based catalysts have also emerged as effective and sustainable options for chemoselective hydrogenation. acs.org A well-defined Mn(I) pincer complex, [(PCNHCP)Mn(CO)2H], catalyzes the highly chemoselective 1,4-hydrogenation of a broad range of α,β-unsaturated ketones, including those with halide, ester, and even alkyne functionalities, often at ambient hydrogen pressure. acs.org Another approach involves a tandem transformation using a bis-N-heterocyclic carbene-Mn(I) catalyst, which utilizes methanol (B129727) as both a hydrogen and C1 source to produce α-methylated ketones from α,β-unsaturated ketones. acs.org

Beyond the reduction of the enone moiety, the ketone group in this compound can be transformed. For example, it can be converted into its corresponding oxime, this compound oxime, which is a key intermediate for further reactions like deoxygenation and cyclization to form pyrrolines. rsc.org

In the realm of oxidative transformations, systems related to this compound undergo selective functionalization. For instance, the corresponding allylic alcohol, (±)-(E)-1-phenyloct-6-en-3-ol, can be prepared and subsequently used in iron-catalyzed intramolecular allylic C-H amination reactions to yield allylic amines with high chemoselectivity. core.ac.uk

| Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|

| [Cp*Rh(III)Cl2]2 | 1,4-Reduction (Transfer Hydrogenation) | Neutral conditions, broad substrate scope, good to excellent yields. | bohrium.com |

| [(PCNHCP)Mn(I)(CO)2H] | 1,4-Hydrogenation | High chemoselectivity, compatible with various functional groups, mild conditions. | acs.org |

| Bis-NHC-Mn(I) Complex | Tandem Reductive α-Methylation | Uses methanol as H2 and C1 source; produces α-methylated ketones. | acs.org |

Cyclization Reactions Leading to Fused or Spiro Architectures

The presence of both a ketone and a distal double bond in the this compound scaffold makes it an ideal substrate for various cyclization reactions to construct complex molecular architectures.

One of the primary cyclization pathways is the intramolecular Diels-Alder reaction. escholarship.org This powerful carbon-carbon bond-forming reaction can lead to the formation of fused bicyclic systems. The dienophile can be the activated double bond of an enone system, which reacts with a diene. In the context of this compound, it can serve as a precursor to structures that undergo such cyclizations. escholarship.org

Furthermore, the enone functionality can participate as a 2π component in hetero-Diels-Alder reactions. Organocatalytic oxa-hetero-Diels-Alder reactions between enones and electron-deficient carbonyl compounds, like aryl trifluoromethyl ketones, can produce trifluoromethyl-substituted tetrahydropyranones with high diastereo- and enantioselectivity. researchgate.net These reactions proceed via a [4+2] cycloaddition where an enamine, formed from the enone and an amine catalyst, acts as the diene. researchgate.net

Rhenium-catalyzed reactions also provide a route to cyclic ethers. A related compound, 1-phenyloct-7-en-3-one, can be converted to a secondary allylic alcohol that undergoes Re2O7-initiated allylic alcohol transposition and subsequent cyclization to form substituted tetrahydropyran (B127337) rings. pitt.edu This transformation highlights how the unsaturation in such molecules can be leveraged to construct complex heterocyclic systems. pitt.edu Dual catalytic systems, such as the combination of cobalt catalysis and photocatalysis, have enabled the cycloisomerization of 1,6-dienes and the reductive cyclization of 1,6-enynes to yield five-membered rings. rsc.org

| Reaction Type | Reactant Type | Catalyst/Conditions | Product Architecture | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder | Enone systems | Thermal/Lewis Acid | Fused Bicyclic Systems | escholarship.org |

| Oxa-Hetero-Diels-Alder | Enone + Ketone | Amine-based organocatalyst | Substituted Tetrahydropyrans | researchgate.net |

| Allylic Alcohol Transposition/Cyclization | Allylic alcohol from enone | Re2O7 | Substituted Tetrahydropyrans | pitt.edu |

| Reductive Cyclization | 1,6-Enynes | Dual Cobalt/Photocatalysis | Five-membered Carbocycles/Heterocycles | rsc.org |

C-H Functionalization Strategies in Related Systems

C-H functionalization represents a powerful strategy for streamlining chemical synthesis by directly converting C-H bonds into new C-C, C-N, or C-O bonds, thus avoiding the need for pre-functionalized substrates. sigmaaldrich.cnrsc.org In systems related to this compound, this approach allows for the selective modification of otherwise unreactive positions.

A notable example is the intramolecular allylic C-H amination. The allylic C(sp³)–H bonds in the vicinity of the double bond of 1-phenyloct-6-en-3-ol (the reduced form of the ketone) are targets for such reactions. Iron-catalyzed systems have demonstrated high chemoselectivity for allylic amination, proceeding with good yields and diastereoselectivities. core.ac.uk This method is particularly valuable as it can differentiate between various C-H bonds based on their electronic and steric properties. core.ac.uk

Palladium-catalyzed C-H functionalization is another prominent strategy. snnu.edu.cn These methods can be used for a variety of transformations, including the arylation of C(sp³)–H bonds. snnu.edu.cn The development of chiral ligands has enabled enantioselective versions of these reactions, providing a direct route to chiral molecules. snnu.edu.cn While direct C-H functionalization on this compound itself is not extensively documented, the principles established in related systems are highly applicable. For instance, strategies for the directed C-H functionalization often rely on a coordinating group to deliver a metal catalyst to a specific C-H bond. sigmaaldrich.cn The carbonyl group in this compound could potentially serve as such a directing group to functionalize the molecule at specific sites.

The merging of C-H activation with other catalytic modes, such as visible-light photocatalysis, has further expanded the scope of these transformations, allowing for novel reactions under mild conditions. beilstein-journals.org These dual catalytic systems can, for example, generate radical species that are intercepted by a metalacyclic intermediate formed via C-H activation. beilstein-journals.org

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For the key reactions involving this compound and related unsaturated ketones, several mechanistic studies have provided significant insights.

For the tandem reductive methylation of α,β-unsaturated ketones using a manganese catalyst, mechanistic investigations involving control experiments, kinetic studies, and Density Functional Theory (DFT) calculations have been performed. acs.org These studies help elucidate the catalytic cycle and the roles of the catalyst, methanol, and base in the transformation. acs.org Similarly, the chemoselective hydrogenation of α,β-unsaturated ketones with a Mn(I) hydride complex was studied using deuterium (B1214612) labeling experiments, which revealed a non-cooperative mechanism involving hydride transfer. acs.org

In the context of palladium-catalyzed reactions, the mechanism of redox-relay Heck arylations of alkenyl alcohols has been investigated through computational and experimental methods. acs.org These studies show that after an initial migratory insertion, the palladium catalyst undergoes a series of β-hydride elimination and reinsertion steps (a "chain-walking" process) to transfer the unsaturation along the carbon chain, ultimately leading to a remote functionalized ketone. acs.org The migratory insertion step was identified as the selectivity-determining step of the reaction. acs.org

Mechanistic studies of iron-catalyzed C-H amination reactions support a stepwise mechanism that involves discrete electrophilic intermediates rather than a concerted insertion. core.ac.uk This understanding is critical for explaining the observed reactivity and selectivity patterns. core.ac.uk For organocatalytic hetero-Diels-Alder reactions, mechanistic proposals suggest that the reaction proceeds through the formation of a dienamine intermediate from the enone and the amine catalyst, which then undergoes a [4+2] cycloaddition with the dienophile. researchgate.net

Finally, studies on rhodium-catalyzed reactions of propargylic alcohols have detailed the stereochemistry of the β-OH elimination step, which is crucial for controlling the stereoselectivity in the formation of chiral allenes. nih.gov These detailed mechanistic investigations, often combining experimental kinetics, isotopic labeling, and computational modeling, are fundamental to advancing the synthetic utility of compounds like this compound.

Synthesis and Functionalization of 1 Phenyloct 6 En 3 One Derivatives and Analogues

Strategies for Introducing Structural Diversity

The generation of structural diversity from the 1-Phenyloct-6-en-3-one core is essential for various chemical and pharmaceutical applications. This is achieved by leveraging the inherent reactivity of the ketone, the alkene, and the aromatic ring. Modern synthetic strategies offer powerful tools for modifying such molecules in a predictable and efficient manner.

One primary approach is the molecular editing of the ketone itself. This can involve recasting the ketone through radical acylation facilitated by a combination of N-heterocyclic carbene (NHC) and photo dual catalysis. nih.govacs.org This method allows for the convergent synthesis and late-stage functionalization of complex ketone structures. nih.govacs.org Another powerful technique is the direct functionalization of the α-C(sp³)–H bond adjacent to the carbonyl group. This sustainable approach uses simple ketones as radical precursors to construct complex and multifunctional chemical scaffolds through reactions with alkenes, alkynes, and other unsaturated systems. rsc.org

Furthermore, the cross-ketonization of two different carboxylic acids, enabled by metallaphotoredox catalysis, presents a novel route to unsymmetrical ketones. nih.gov This strategy could be adapted to generate analogues of this compound by coupling a suitable phenyl-containing carboxylic acid with a corresponding unsaturated carboxylic acid, offering a high degree of flexibility and functional group tolerance. nih.gov The inherent functionalities of the β,γ-unsaturated ketone also allow for diverse transformations. The double bond can be subjected to various addition and cycloaddition reactions, while the ketone can be converted to other functional groups like alcohols or amines, further expanding the accessible molecular diversity.

Preparation of Functionalized Alkyl Chains and Aromatic Moieties

Systematic functionalization of the alkyl chain and the aromatic moiety of this compound is key to fine-tuning its properties.

Alkyl Chain Functionalization: The reactivity of the β,γ-unsaturated ketone system offers multiple handles for modification. The α-position to the carbonyl is a prime site for functionalization. Base-mediated enolate chemistry, for instance, allows for the introduction of various alkyl or functionalized groups. nih.gov Additionally, radical-based methods can achieve α-C(sp³)–H functionalization, enabling the introduction of complex fragments. rsc.org

The alkene moiety within the octene chain is another site for modification. Reactions such as epoxidation, dihydroxylation, or metathesis can be employed to introduce new functional groups or alter the carbon skeleton. For example, Sharpless Asymmetric Dihydroxylation has been successfully applied to diene systems to create fluorinated analogues of natural products, a strategy that could be applied to the double bond in the this compound backbone. bham.ac.uk

Aromatic Moiety Functionalization: The phenyl group can be functionalized using standard electrophilic aromatic substitution reactions. Depending on the desired substituent, reactions such as nitration, halogenation, Friedel-Crafts acylation, or alkylation can be performed. The directing effects of the existing alkyl ketone chain would need to be considered. Alternatively, modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, can be employed if a suitable handle (e.g., a halogen) is first introduced onto the aromatic ring. bham.ac.ukuni-muenchen.de This allows for the attachment of a wide variety of aryl, heteroaryl, or other functional groups, significantly expanding the structural diversity of the aromatic portion of the molecule. bham.ac.uk

Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantioenriched β,γ-unsaturated ketones is a significant area of research, as the introduction of a stereocenter profoundly impacts a molecule's biological activity. nih.gov For a molecule like this compound, the α-carbon to the ketone is a common target for creating a chiral center.

Several catalytic asymmetric methods have been developed for this purpose. Ion-pair catalysis, using bifunctional catalysts, has been shown to be highly effective for enantioselective γ-addition-driven cascade reactions of β,γ-unsaturated ketones, producing complex chiral scaffolds in high yields and with excellent stereoselectivities (often >99% ee). acs.orgresearchgate.netfigshare.com

Transition metal catalysis also provides powerful routes. For example, nickel-catalyzed enantioconvergent cross-coupling of racemic α-bromoketones with alkenylzirconium reagents can generate β,γ-unsaturated ketones with high enantioselectivity. nih.gov Copper-catalyzed asymmetric aldol (B89426) reactions between β,γ-unsaturated α-ketoesters and various nucleophiles have also been developed, yielding chiral tertiary alcohol derivatives with excellent yields and stereoselectivities. nih.gov

Another sophisticated approach involves silane-controlled enantiodivergent catalysis. By choosing different silane-substituted 1,3-dienes, it is possible to synthesize either the (Z)- or (E)-isomers of β,γ-unsaturated ketones with high enantioselectivity. This method provides access to products with three functional groups possessing orthogonal chemical reactivities, making them valuable intermediates for further derivatization. nih.gov

Below is a table summarizing representative catalytic systems used for the enantioselective synthesis of chiral β,γ-unsaturated ketone analogues.

| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Bifunctional Ion-Pair Catalyst | γ-Addition Cascade | β,γ-Unsaturated Ketones & Salicylaldehydes | Chiral 1,3-Dioxolochroman Derivatives | >99% | >20:1 |

| Chiral Bis(indano-oxazoline)-Ni Complex | 1,3-Dipolar Cycloaddition | β,γ-Unsaturated α-Ketoesters & Nitrones | Chiral Isoxazolidines | 88–99% | >20:1 |

| Quinidine-derived Thiourea | Aldol Addition | Acetophenones & β,γ-Unsaturated α-Ketoesters | Chiral Aldol Products | 50–91% | N/A |

| Chiral Cu-Prolinol Derivative | Friedel-Crafts Alkylation | Pyrrole & β,γ-Unsaturated α-Ketoesters | Chiral C2-Alkylated Pyrroles | 91–98% | N/A |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 1-phenyloct-6-en-3-one.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The protons of the ethyl group attached to the phenyl ring and the protons adjacent to the carbonyl group will exhibit distinct chemical shifts and coupling patterns. The vinyl protons of the double bond will also show characteristic shifts and a coupling constant indicative of their cis or trans configuration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon is readily identified by its characteristic downfield shift. The carbons of the phenyl ring, the aliphatic chain, and the double bond all resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative ¹H NMR Data for Phenyl Alkenone Structures

| Functional Group | Chemical Shift (ppm) Range |

|---|---|

| Aromatic Protons | 7.15 - 7.35 (m) |

| Vinylic Protons | 5.40 - 6.90 (m) |

| Protons α to Carbonyl | 2.70 - 2.80 (t) |

| Protons α to Phenyl | 2.90 - 3.00 (t) |

| Methylene Protons | 2.20 - 2.50 (m) |

| Methyl Protons | 0.90 - 1.70 (m, t) |

Note: This table represents typical chemical shift ranges for protons in similar chemical environments and is for illustrative purposes.

Table 2: Representative ¹³C NMR Data for Phenyl Alkenone Structures

| Functional Group | Chemical Shift (ppm) Range |

|---|---|

| Carbonyl Carbon | 200 - 215 |

| Aromatic Carbons | 125 - 145 |

| Vinylic Carbons | 120 - 140 |

| Carbon α to Carbonyl | 40 - 50 |

| Carbon α to Phenyl | 30 - 40 |

| Aliphatic Carbons | 20 - 35 |

Note: This table represents typical chemical shift ranges for carbons in similar chemical environments and is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. uomustansiriyah.edu.iq When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which often causes the molecule to fragment in a predictable manner.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, characteristic fragments would likely include the loss of an ethyl group, a propyl group, and the benzyl (B1604629) group, leading to significant peaks in the spectrum.

While a specific mass spectrum for this compound was not found, analysis of similar compounds provides insight into expected fragmentation patterns. For example, a related compound, 7-Methyl-1-phenyloct-6-en-3-one, has been analyzed by mass spectrometry. escholarship.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₄H₁₈O⁺ | 202 |

| [M - C₂H₅]⁺ | C₁₂H₁₃O⁺ | 173 |

| [M - C₄H₇]⁺ | C₁₀H₁₁O⁺ | 147 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

Note: This table is based on predictable fragmentation patterns for ketones and may not represent all observed fragments.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong, sharp peak is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C double bond in the octene chain will also show a stretching vibration, typically around 1640-1680 cm⁻¹. masterorganicchemistry.com

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the phenyl ring and the double bond in the aliphatic chain would likely produce strong signals in the Raman spectrum. The C=O stretch will also be visible, though potentially weaker than in the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. scifiniti.comscielo.br

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3030 | ~3060 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Ketone) | ~1715 | ~1715 |

| C=C Stretch (Alkene) | ~1650 | ~1650 |

| C=C Stretch (Aromatic) | ~1600, 1495 | ~1600, 1495 |

Note: These are approximate frequencies and can vary based on the specific molecular environment.

Advanced Chromatographic Separations (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful combination where gas chromatography separates the components of a mixture, and mass spectrometry provides identification of the individual components. chromatographyonline.com For a volatile compound like this compound, GC is an ideal separation technique. The retention time of the compound on the GC column is a characteristic property that can be used for identification and purity assessment. By coupling the GC to a mass spectrometer, a mass spectrum of the pure compound can be obtained as it elutes from the column, confirming its identity. researchgate.netmdpi.com This technique is also highly effective for identifying and quantifying any impurities present in the sample.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile or thermally unstable compounds. nih.gov For this compound, reversed-phase HPLC could be employed, where the compound is separated based on its polarity. A UV detector can be used to monitor the elution of the compound, as the phenyl group and the enone system are chromophores that absorb UV light. The purity of the sample can be determined by the presence of a single, sharp peak in the chromatogram. HPLC can also be coupled with mass spectrometry (LC-MS) to provide definitive identification of the main peak and any impurities. measurlabs.comarxiv.org

Table 5: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV, Mass Spectrometry |

Note: The specific conditions would need to be optimized for the best separation.

Computational and Theoretical Studies on 1 Phenyloct 6 En 3 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. mdpi.com Methods like DFT, with functionals such as B3LYP, offer a balance of computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 1-phenyloct-6-en-3-one. mdpi.comnih.gov These calculations are performed to optimize the molecule's geometry and to predict a wide range of electronic and structural properties.

Analysis of the electronic structure provides fundamental insights into a molecule's reactivity. A key component of this is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in

The energy and spatial distribution of these orbitals are critical for predicting how the molecule will interact with other chemical species. wikipedia.org For an α,β-unsaturated ketone like this compound, the FMOs are of particular interest.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. Its energy level correlates with the molecule's ionization potential and its ability to act as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept an electron. For α,β-unsaturated carbonyl compounds, the LUMO is typically characterized by π-antibonding character distributed across the conjugated C=C-C=O system. nih.gov The energy of the LUMO relates to the electron affinity and the molecule's susceptibility to nucleophilic attack. The regions of the molecule where the LUMO has the largest lobes indicate the most probable sites for such an attack—often the β-carbon in a Michael addition reaction. nih.govresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com Computational studies on similar chalcones (which also contain a phenyl-enone motif) have used DFT to calculate these orbital energies and correlate them with the molecule's chemical behavior. mdpi.com

This compound possesses significant conformational flexibility due to rotation around several single bonds in its octene chain and the bond connecting the phenyl group. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers between them. ethz.ch

Computational methods can systematically explore the potential energy surface of the molecule. This is often done through:

Stochastic Searches: Methods like the Monte Carlo or Boltzmann jump procedures randomly alter torsion angles to explore different conformations. leidenuniv.nlrsc.org

Relaxed Scans: The potential energy is calculated while systematically rotating specific bonds, allowing for the identification of energy minima (stable conformers) and transition states (energy maxima). ethz.ch

The energies of the identified conformers are typically calculated using DFT or other high-level methods to determine their relative stability and the Boltzmann population distribution at a given temperature. rsc.org For flexible molecules, understanding the preferred conformation is essential, as it can dictate steric accessibility to reactive sites and influence stereochemical outcomes in reactions. ethz.ch

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm or elucidate the molecule's structure. csic.es For this compound, key predictable parameters include:

NMR Chemical Shifts: DFT methods can calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C), which are then converted into chemical shifts. Comparing calculated shifts for different possible conformers or isomers with experimental spectra is a powerful tool for structural assignment. csic.essemanticscholar.org

Vibrational Frequencies: The calculation of vibrational frequencies (Infrared and Raman spectra) is standard. mdpi.com The predicted frequencies correspond to specific bond stretches, bends, and other molecular vibrations. The carbonyl (C=O) stretch and the C=C alkene stretch would be of particular diagnostic importance for this molecule. Good agreement between calculated and experimental spectra provides confidence in the optimized geometry. semanticscholar.org

Molecular Dynamics Simulations for Reaction Pathways and Interactions

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, molecular dynamics (MD) simulations can model the explicit movement of a molecule and its interactions with its environment over time. MD simulations would allow for the study of:

Solvent Effects: How explicit solvent molecules (e.g., water, ethanol) arrange around this compound and influence its conformational preferences.

Dynamic Behavior: The flexibility of the alkyl chain and the rotational freedom of the phenyl group can be visualized and quantified.

Interaction with Reactants: MD can be used to simulate the approach of a reactant to the ketone, providing insight into the initial stages of a chemical reaction and the preferred pathways of approach.

Investigation of Reaction Mechanisms via Transition State Modeling

Theoretical chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. pitt.edu

For reactions involving this compound, such as Michael additions or cyclizations, DFT calculations could be employed to:

Locate Transition State Geometries: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which can be used to predict reaction feasibility and compare competing pathways. researchgate.net

Predict Stereochemistry: In reactions creating new chiral centers, comparing the activation energies of transition states leading to different stereoisomers can predict the diastereomeric or enantiomeric excess. nih.gov Studies on related β,γ-unsaturated ketones have used DFT to model the transition states of additions to the carbonyl group, successfully rationalizing the observed diastereoselectivities by analyzing the energies of competing chelated and non-chelated transition state models. acs.orgnih.gov Similarly, transition state models for cyclization reactions of related olefin-containing substrates have been used to predict the stereochemistry of the resulting rings. pitt.edu

Structure-Reactivity Relationships from a Theoretical Perspective

A primary goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSRR). This involves correlating calculated theoretical descriptors with experimentally observed reactivity. nih.gov For a molecule like this compound, this could involve:

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. For an enone, the oxygen atom would show a strongly negative potential, while the carbonyl carbon and β-carbon would be expected to be regions of positive potential, indicating their electrophilicity. bhu.ac.in

By calculating these descriptors for a series of related α,β-unsaturated ketones and comparing them with experimental reaction rates or yields, a predictive model can be built. nih.gov

Applications of 1 Phenyloct 6 En 3 One As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The strategic placement of functional groups in 1-phenyloct-6-en-3-one makes it a suitable precursor for the construction of intricate molecular architectures found in natural products. A notable application of this compound is in the total synthesis of Cyanolide A, a molluscicidal macrolide. organic-chemistry.org The synthesis of Cyanolide A has been the subject of considerable research interest due to its biological activity against the snails that carry the parasite responsible for schistosomiasis. organic-chemistry.org

In a synthetic approach towards Cyanolide A, (E)-1-phenyloct-6-en-3-one was utilized as a key intermediate. escholarship.org The synthesis of this ketone was achieved from the corresponding Weinreb amide. escholarship.org While the full synthetic sequence detailing the conversion of this compound to Cyanolide A is part of a larger, complex synthesis, the initial choice of this particular ketone highlights its utility in providing the necessary carbon skeleton and functional handles for subsequent transformations. The total synthesis of Cyanolide A has been accomplished through various routes, often involving key steps like palladium-catalyzed intramolecular alkoxycarbonylation to construct the core tetrahydropyran (B127337) ring. rsc.orgnih.gov

The general class of γ,δ-unsaturated ketones is recognized for its importance in the synthesis of natural products. acs.org Their ability to undergo a variety of reactions, such as cyclizations and functional group interconversions, makes them powerful tools for synthetic chemists.

Intermediate for Pharmaceutical Lead Compound Synthesis (Focus on Synthetic Strategy)

While specific examples of this compound being a direct intermediate in the synthesis of a marketed pharmaceutical are not prominently documented, its structural motif as a γ,δ-unsaturated ketone is found in various biologically active molecules and serves as a key synthon for pharmaceutical lead compounds. acs.orgacs.org The reactivity of this scaffold can be strategically exploited to generate diverse molecular libraries for drug discovery.

The presence of both a ketone and an alkene allows for a range of synthetic manipulations. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to a heterocyclic system. The terminal double bond is amenable to reactions such as hydrogenation, epoxidation, dihydroxylation, and metathesis.

A plausible synthetic strategy for utilizing this compound in the synthesis of pharmaceutical intermediates could involve the following transformations:

Heterocycle Formation: The 1,5-relationship between the ketone and the terminal alkene allows for intramolecular cyclization reactions. For instance, treatment with hydrogen peroxide and an acid catalyst could potentially lead to the formation of bicyclic 1,2,4-trioxanes, a class of compounds known for their antimalarial activity. acs.org

Functional Group Interconversion: The ketone can be reduced to the corresponding alcohol, which can then be further functionalized. The double bond can be oxidized to a diol or an epoxide, introducing new stereocenters and points for further diversification.

Cross-Coupling Reactions: The terminal alkene can participate in cross-coupling reactions, such as the Heck reaction, to form more complex structures by attaching new aryl or vinyl groups.

The table below outlines potential synthetic transformations of this compound and the resulting functional groups that are relevant for the synthesis of pharmaceutical lead compounds.

| Starting Material | Reagents and Conditions | Product Type | Potential Pharmaceutical Relevance |

| This compound | 1. H₂, Pd/C | Saturated Ketone | Building block for various scaffolds |

| This compound | 1. m-CPBA; 2. H₃O⁺ | Diol | Introduction of stereocenters |

| This compound | 1. NaBH₄; 2. Ac₂O, Py | Acylated Alcohol | Prodrug strategies |

| This compound | 1. Grubbs' Catalyst, Ethylene (B1197577) | Dienone | Precursor for Diels-Alder reactions |

| This compound | 1. H₂O₂, H⁺ | Bicyclic Peroxide | Potential for antimalarial compounds |

Precursor to Advanced Organic Materials

The unique combination of a phenyl group, a conjugated system (upon isomerization), and a polymerizable alkene in the broader class of phenyl-substituted enones makes them interesting candidates as precursors for advanced organic materials. Current time information in Bangalore, IN. While direct polymerization of this compound is not widely reported, its structural features suggest potential applications in materials science.

The terminal alkene functionality allows for its participation in polymerization reactions. For instance, it could be copolymerized with other monomers to introduce the phenyl and ketone functionalities into a polymer backbone. The presence of the ketone group offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as its polarity, solubility, or ability to cross-link.

Furthermore, phenyl-substituted enones can be used in the synthesis of functional dyes and photosensitive materials. The phenyl group, in conjunction with the carbonyl, can act as a chromophore. Derivatives of such ketones could find applications in the development of photoresists or other light-sensitive materials. The synthesis of polymers with in-chain ketones from the copolymerization of ethylene and carbon monoxide has been shown to produce materials with desirable properties, suggesting that the incorporation of ketone functionalities is a viable strategy for creating advanced polymers. d-nb.info

The table below summarizes the potential of structural features of this compound for the development of advanced organic materials.

| Structural Feature | Potential Application in Materials Science | Example of Material Class |

| Terminal Alkene | Monomer for addition polymerization | Functionalized polyolefins |

| Ketone Carbonyl Group | Site for post-polymerization modification, cross-linking | Modified polymers, resins |

| Phenyl Group | Enhances thermal stability, provides aromatic properties | High-performance polymers |

| Combined System | Potential for photoactive materials | Photosensitive polymers, functional dyes |

Emerging Trends and Future Research Directions

Unexplored Synthetic Routes and Methodologies

Traditional synthesis of β,γ-unsaturated ketones often relies on multi-step sequences. However, modern organic chemistry offers several promising, yet largely unexplored, avenues for a more direct and efficient synthesis of 1-Phenyloct-6-en-3-one. These emerging methods focus on activating less reactive starting materials under mild conditions.

Key Unexplored Methodologies:

Photoredox and Electrochemical Catalysis: Recent advancements in single-electron chemistry present powerful alternatives for C-C bond formation. nih.gov Visible light photoredox catalysis, for instance, can generate acyl radicals from abundant carboxylic acids under mild conditions, which can then be coupled with suitable partners. mdpi.comnih.gov Similarly, electrochemical synthesis offers a sustainable approach, using electricity to drive reactions like the ring-opening of cycloalkanols to generate ketone intermediates. acs.orgrsc.org An electrochemical approach could potentially construct the this compound backbone via conjugate addition to an α,β-unsaturated ketone precursor. rsc.org

C–H Functionalization: Direct C–H functionalization is a highly sought-after strategy for its atom economy. sioc-journal.cn Transition-metal-free methods, using reagents like nitrosobenzene (B162901) to activate aldehyde C-H bonds for coupling with boronic acids, represent a novel route to ketones. nih.govucm.es Alternatively, transition-metal catalysis, using earth-abundant metals like cobalt or titanium, can direct the coupling of aromatic systems or activate sp3 C-H bonds for alkylation, offering a direct path to complex ketones. acs.orgacs.org

Dual Catalysis Systems: The combination of two distinct catalytic cycles in one pot can achieve transformations not possible with a single catalyst. Merging N-heterocyclic carbene (NHC) catalysis with photoredox catalysis allows for the synthesis of ketones from carboxylic acids and other partners. nih.govacs.orgbohrium.com This approach could be adapted to assemble the this compound structure from simpler fragments.

| Potential Synthetic Route | Key Advantage | Potential Starting Materials for this compound |

| Photoredox/Nickel Dual Catalysis | Use of abundant carboxylic acids. | Phenylacetic acid derivative and a 6-bromohex-1-ene derivative. nih.gov |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants. | 1-phenylcyclobutanol derivative and an appropriate nucleophile. acs.org |

| Transition-Metal-Free C-H Functionalization | Bypasses the need for expensive metal catalysts. | A phenyl-containing aldehyde and an octenyl boronic acid. ucm.es |

These methodologies promise more efficient and environmentally benign syntheses, moving away from pre-activated starting materials and harsh reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by drawing on vast reaction databases. mdpi.comchemical.ai These platforms can identify not only conventional routes but also unconventional and potentially more efficient disconnections that a human chemist might overlook. pharmafeatures.com

Reaction Condition Prediction and Optimization: ML models can predict the optimal conditions—such as catalyst, solvent, temperature, and reagents—for a given transformation. beilstein-journals.orgrsc.org By training on large datasets, these models can forecast reaction outcomes, including yield and selectivity, thereby reducing the need for extensive trial-and-error experimentation. imist.manih.gov For instance, an ML model could predict the best ligand and base combination for a specific cross-coupling step in the synthesis of this compound.

Catalyst Discovery: AI can accelerate the discovery of new catalysts by identifying relationships between a catalyst's structure and its performance. imist.maresearchgate.net Machine learning algorithms can screen virtual libraries of potential catalysts to predict their activity and selectivity for specific reactions, such as the asymmetric reduction or functionalization of this compound. rsc.org

Design of Next-Generation Catalytic Systems for this compound Transformations

Future research will focus on developing highly specialized catalytic systems to control the reactivity and chirality of this compound and related unsaturated ketones.

Asymmetric Dual-Catalysis: Achieving high enantioselectivity is a central goal of modern synthesis. Dual-catalytic systems that merge two catalysts—for example, a transition metal complex and an organocatalyst—are particularly promising. organic-chemistry.org A palladium/borinic acid dual system, for instance, has been used for the asymmetric allylation of α-hydroxy ketones. acs.org A similar concept, perhaps combining a chiral nickel catalyst with a photoredox catalyst, could enable the asymmetric C-H acylation to form chiral ketones. bohrium.com

Biocatalysis and Engineered Enzymes: Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. nih.govwiley.comunimi.it Ketone reductases (KREDs) are widely used to reduce prochiral ketones to single-enantiomer chiral alcohols with exceptional selectivity (>99.5% ee). lookchem.comacs.org An engineered KRED could be developed for the stereoselective reduction of the carbonyl group in this compound to produce a specific enantiomer of the corresponding alcohol, a valuable chiral building block.

Heterogeneous and Nanocatalysts: To improve catalyst recyclability and sustainability, future efforts will likely target the development of heterogeneous catalysts. Non-precious metals like manganese doped onto cerium oxide supports have shown effectiveness in the α-alkylation of ketones. acs.org Such solid-supported catalysts are easier to separate from the reaction mixture, simplifying purification and reducing waste, making them ideal for industrial-scale synthesis and transformations of compounds like this compound.

| Catalytic System | Target Transformation of this compound | Key Advantage |

| Chiral Dual-Catalysis | Asymmetric hydrogenation or functionalization. | High enantioselectivity and novel reactivity. acs.orgbohrium.com |

| Engineered Ketoreductases (KREDs) | Stereoselective reduction of the ketone to a chiral alcohol. | Near-perfect enantioselectivity and green reaction conditions. wiley.comlookchem.com |

| Heterogeneous Nanocatalysts | Various C-C bond formations (e.g., alkylation). | Catalyst recyclability, stability, and cost-effectiveness. acs.org |

The convergence of these emerging fields—novel synthetic reactions, artificial intelligence, and advanced catalyst design—heralds an exciting future for the synthesis and functionalization of this compound, paving the way for more efficient, precise, and sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.